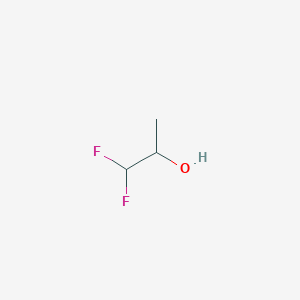

1,1-Difluoropropan-2-ol

Description

Significance of Fluorinated Alcohols in Modern Organic Synthesis and Chemical Research

Fluorinated alcohols, as a group, have become indispensable tools in modern organic synthesis. alfa-chemistry.comnih.gov Their unique properties, which stem from the high electronegativity of fluorine, set them apart from their non-fluorinated counterparts. These properties include increased acidity, enhanced hydrogen-bonding capabilities, low nucleophilicity, and high polarity. alfa-chemistry.comnih.govacs.org These characteristics allow fluorinated alcohols to serve not just as reactants but also as powerful reaction media and promoters, often enabling reactions to proceed under mild conditions and with high selectivity. nih.govresearchgate.net

In synthetic chemistry, fluorinated alcohols are utilized to introduce fluoroalkyl groups into organic molecules, a strategy often employed in the development of pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.com The incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. smolecule.com For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are used in the synthesis of various important compounds, including anesthetics. alfa-chemistry.com They can also act as catalysts or promoters for a wide range of organic transformations, such as nucleophilic substitutions, epoxidation, and C-H functionalization reactions. nih.govacs.orgarkat-usa.org

Structural Context within Difluorinated Propanol (B110389) Isomers and Related Fluorinated Building Blocks

1,1-Difluoropropan-2-ol is one of several structural isomers of difluoropropanol. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. vaia.com The position of the two fluorine atoms on the three-carbon propanol backbone gives rise to distinct isomers, each with its own set of physical and chemical properties. Understanding the structural isomerism of difluorinated propanes is crucial as it dictates their reactivity and potential applications. vaia.com There are four constitutional isomers for the molecular formula C3H6F2. docbrown.info

Other isomers of difluoropropanol include 1,2-difluoropropan-1-ol, 1,3-difluoropropan-2-ol, and 2,3-difluoropropan-1-ol. smolecule.com Each of these isomers presents a different spatial arrangement of the fluorine atoms and the hydroxyl group, leading to variations in properties such as boiling point, polarity, and reactivity. For example, the geminal (on the same carbon) difluoro group in this compound influences the acidity of the adjacent hydroxyl group differently than the vicinal (on adjacent carbons) fluorine atoms in 1,2-difluoropropan-1-ol.

Beyond its isomeric family, this compound is part of a broader class of fluorinated building blocks. These are relatively simple molecules that contain fluorine and can be used to construct more complex structures. Other examples of such building blocks include 1,1-difluoropropan-2-one and various fluorinated phosphonates. researchgate.netoakwoodchemical.com The synthesis of this compound itself can be achieved through methods such as the reaction of diethyl difluoromethylphosphonate with an appropriate aldehyde. researchgate.netresearchgate.net This positions this compound as a key intermediate for accessing a variety of other valuable fluorinated compounds.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C3H6F2O |

| Molecular Weight | 96.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 431-04-9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem CID 17775974 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVKBTWZKYWPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590930 | |

| Record name | 1,1-Difluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-04-9 | |

| Record name | 1,1-Difluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-difluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Difluoropropan 2 Ol

Chiral Synthesis of Enantiopure 1,1-Difluoropropan-2-ol and Its Derivatives

Asymmetric Catalysis in Fluorinated Alcohol Synthesis

The creation of specific stereoisomers is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. epfl.ch Asymmetric catalysis offers a powerful tool for producing enantiomerically enriched compounds from prochiral precursors. epfl.chnih.gov

A primary strategy for the asymmetric synthesis of this compound involves the catalytic reduction of its corresponding prochiral ketone, 1,1-difluoroacetone (B1306852). Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as an effective approach. For instance, the use of microorganisms like Saccharomyces cerevisiae can facilitate the asymmetric reduction of 1,1,1-trifluoroacetone, a related substrate, highlighting the potential of biocatalytic methods for preparing chiral fluorinated alcohols. google.com These processes often operate under mild conditions and can provide high enantioselectivity.

Beyond biocatalysis, metal-based chiral catalysts are employed for the asymmetric hydrogenation or transfer hydrogenation of fluorinated ketones. These systems typically consist of a transition metal (such as ruthenium, rhodium, or iridium) complexed with a chiral ligand. The precise architecture of the ligand dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one enantiomer of the alcohol over the other.

Table 1: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis This table is illustrative of the general approach, as specific catalytic systems for this compound are proprietary or less commonly published in open literature.

| Catalyst Type | Precursor | Product | Key Features |

|---|---|---|---|

| Biocatalyst (S. cerevisiae) | Fluorinated Ketone | Chiral Fluorinated Alcohol | Mild reaction conditions, high enantiomeric excess (ee). google.com |

| Chiral Ru-complex | Fluorinated Ketone | Chiral Fluorinated Alcohol | High turnover numbers, predictable stereochemical outcome based on ligand design. |

Diastereoselective Approaches to Fluorinated Stereocenters

When a molecule contains multiple stereocenters, the synthesis must control the relative configuration between them, a challenge addressed by diastereoselective reactions. While this compound itself possesses only one stereocenter, the principles of diastereoselection are fundamental to the synthesis of more complex fluorinated alcohols that are often the ultimate targets in drug discovery. rsc.org

A common approach involves the diastereoselective reduction of a ketone that already contains a chiral center. The existing stereocenter influences the trajectory of the incoming reagent, favoring the formation of one diastereomer. This substrate-controlled diastereoselectivity is a foundational concept in organic synthesis.

For example, in the synthesis of fluorinated carbocyclic pyrimidine (B1678525) nucleoside analogues, a key step is the diastereoselective reduction of a fluorinated cyclopentanone (B42830) building block. rsc.orgworktribe.com The reduction of the ketone with a reagent like sodium borohydride (B1222165) yields a secondary alcohol, with the stereochemical outcome being directed by the existing stereocenters on the cyclopentane (B165970) ring. rsc.org This process establishes the crucial relative stereochemistry of the newly formed hydroxyl group. rsc.orgworktribe.com

Table 2: Diastereoselective Reduction in Fluorinated Nucleoside Analogue Synthesis rsc.org

| Substrate | Reagent | Product(s) | Diastereomeric Ratio |

|---|---|---|---|

| gem-difluorocyclopentanone derivative | Sodium Borohydride (NaBH₄), Methanol (MeOH) | gem-difluoroalcohol 16 | Not specified, but diastereoselective |

Novel Fluorination Strategies for Vicinal and Geminal Difluoroalcohols

The direct and selective introduction of fluorine into organic molecules remains a significant challenge. ucla.edu Researchers are continuously developing novel strategies to form carbon-fluorine bonds under milder and more efficient conditions, giving access to valuable building blocks like vicinal (fluorine on adjacent carbons) and geminal (fluorine atoms on the same carbon) difluoroalcohols. ucla.eduresearchgate.net

Epoxide Ring-Opening with Fluorine Sources

The ring-opening of epoxides with a nucleophilic fluoride (B91410) source is a robust and widely used method for the synthesis of β-fluoroalcohols. nih.govcore.ac.uk This reaction's outcome, particularly its regio- and stereoselectivity, is highly dependent on the choice of fluorinating agent and the structure of the epoxide substrate. researchgate.net

Commonly used fluoride sources include potassium hydrogen fluoride (KHF₂), often in a high-boiling solvent like ethylene (B1197577) glycol, and amine-hydrofluoric acid complexes such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or Olah's reagent (pyridine/9HF). core.ac.ukthieme-connect.de The reaction typically proceeds via an Sₙ2 mechanism, where the fluoride ion attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at that center. thieme-connect.de

A pertinent example is the synthesis of 1,3-difluoropropan-2-ol, a vicinal difluoroalcohol, from epichlorohydrin (B41342). thieme-connect.de Heating epichlorohydrin with potassium hydrogen fluoride results in ring-opening and substitution of the chlorine atom. thieme-connect.de The yield and selectivity of this transformation can be improved by using a mixture of potassium fluoride and potassium hydrogen fluoride. thieme-connect.de More advanced methods describe the enantioselective ring-opening of meso-epoxides using cooperative dual-catalyst systems, which can deliver β-fluoroalcohols with high enantiomeric excess. nih.gov

Table 3: Fluorinative Ring-Opening of an α,β-Epoxy Alcohol researchgate.net

| Fluorinating Agent | Conditions | Product Ratio (Fluorohydrin : Dioxolane) |

|---|---|---|

| DAST | CH₂Cl₂, -78 °C to rt | 1 : 0 |

| Deoxo-Fluor | CH₂Cl₂, 0 °C to rt | 1 : 0 |

| 3HF·Et₃N | neat, rt | 1.8 : 1 |

C-H Functionalization for Selective Fluorine Introduction

Direct C–H functionalization represents a paradigm shift in synthetic chemistry, aiming to convert ubiquitous C–H bonds into valuable functional groups, thereby streamlining synthetic routes and reducing waste. sigmaaldrich.comrsc.org The selective introduction of fluorine via C–H activation is a particularly attractive but challenging goal. rsc.org This strategy eliminates the need for pre-functionalized starting materials, which is a major advantage in terms of step economy. sigmaaldrich.comrsc.org

The C–H fluorination of alcohols is an area of active research. These reactions often involve a transition metal catalyst that can selectively break a C–H bond and mediate the formation of a new C–F bond. The selectivity (which C–H bond reacts) is a major hurdle and is often controlled by using directing groups that position the catalyst near a specific C–H bond.

While the direct synthesis of this compound through sequential C-H fluorination is not yet a standard method, the development of C-H activation methodologies holds immense promise for the future. rsc.org These techniques are especially powerful for the late-stage functionalization of complex molecules, such as drug candidates, allowing for the rapid generation of analogues with modified properties. rsc.org The ability to install fluorine atoms selectively would provide a powerful tool for tuning the pharmacological profile of bioactive compounds. rsc.org

Chemical Transformations and Derivatization Reactions of 1,1 Difluoropropan 2 Ol

Reactivity of the Hydroxyl Moiety in 1,1-Difluoropropan-2-ol

The hydroxyl group in this compound is a key site for a variety of chemical modifications, including esterification, etherification, and oxidation. The electron-withdrawing nature of the adjacent difluoromethyl group influences the reactivity of this hydroxyl group.

Esterification and Etherification Reactions

Esterification: The conversion of alcohols to esters is a fundamental transformation in organic synthesis. While specific studies on the direct esterification of this compound are not extensively documented in the reviewed literature, general methods for alcohol esterification are applicable. For instance, enzymatic acylations, which are known for their high selectivity, have been successfully employed for structurally similar fluorinated alcohols. Lipase-catalyzed transesterification using an acyl donor like vinyl acetate (B1210297) is a common strategy for the stereoselective acylation of chiral alcohols. This suggests that this compound can likely undergo esterification to form the corresponding esters, which could be valuable as intermediates or as final products with modified properties.

Etherification: The Williamson ether synthesis is a widely used and robust method for the preparation of ethers from alcohols. masterorganicchemistry.comlibretexts.orgyoutube.comorganicchemistrytutor.comlibretexts.orgambeed.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the primary nature of the hydroxyl group in this compound, it is expected to readily participate in Williamson ether synthesis to yield a variety of ethers. The general applicability of this reaction makes it a predictable pathway for the derivatization of this compound. For example, reacting this compound with a base such as sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would be expected to produce the corresponding methyl or benzyl ether.

Oxidation Pathways and Resulting Fluorinated Carbonyl Compounds

The oxidation of the secondary hydroxyl group in this compound leads to the formation of the corresponding ketone, 1,1-difluoroacetone (B1306852). This transformation is a key step in accessing a versatile fluorinated carbonyl compound. Studies on the related compound 1,3-difluoro-2-propanol (B128796) have shown that it can be oxidized to 1,3-difluoroacetone (B1216470) using common oxidizing agents such as potassium permanganate (B83412) or pyridinium (B92312) chlorochromate (PCC). It is highly probable that this compound undergoes a similar oxidation to yield 1,1-difluoroacetone, a valuable synthon for further chemical transformations.

Transformations Involving the 1,1-Difluoromethylene Group

The gem-difluoromethylene group imparts unique reactivity to the molecule, primarily concerning nucleophilic substitution and potential rearrangement reactions.

Nucleophilic Substitution Reactions at the Difluorinated Carbon

Direct nucleophilic substitution at a difluorinated carbon is generally challenging due to the strength of the carbon-fluorine bond. However, under specific conditions and with appropriate activation, such transformations can occur. While direct substitution on this compound is not prominently reported, related systems demonstrate the feasibility of C-F bond activation.

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions of this compound are not detailed in the available literature, the fragmentation patterns of fluorinated alcohols in mass spectrometry provide insights into their stability and potential breakdown pathways. acs.orgnih.govlibretexts.org Common fragmentation pathways for alcohols include α-cleavage and dehydration. libretexts.org For fluorinated alcohols, the elimination of hydrogen fluoride (B91410) (HF) is a characteristic fragmentation process. acs.org Therefore, under mass spectrometric conditions, this compound would be expected to fragment through the loss of HF, water, or small neutral molecules, providing clues to its structure and bond strengths.

This compound as a Versatile Synthetic Intermediate

The derivatization of this compound at its hydroxyl and difluoromethylene groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules. A notable example is the use of a protected form, 3-(benzyloxy)-1,1-difluoropropan-2-ol, as a key precursor in the synthesis of gem-difluorinated analogues of acyclic nucleoside phosphonates. researchgate.netresearchgate.net This highlights the importance of this compound derivatives in medicinal chemistry for the development of novel therapeutic agents. The ability to introduce the difluoromethyl group via this building block is of significant interest for modifying the properties of bioactive molecules.

Building Block for Complex Fluorinated Organic Frameworks

This compound is frequently utilized in organic synthesis not directly, but as a stable precursor to the more reactive ketone, 1,1-difluoropropan-2-one (also known as 1,1-difluoroacetone). The oxidation of the secondary alcohol to the ketone is a key initial transformation that unlocks a wide range of subsequent derivatizations. This ketone is a valuable intermediate, particularly in the agrochemical industry for producing fungicides. researchgate.net

The market demand for 1,1-difluoroacetone is significant due to its role in synthesizing fungicides containing a fluoropyrazole ring, such as succinate (B1194679) dehydrogenase inhibitors. researchgate.net The construction of these complex frameworks often begins with 1,1-difluoroacetone, which can be prepared from various starting materials, including the oxidation of this compound. researchgate.netscience-gate.com

For example, derivatives of 1,1-difluoroacetone, such as 3-Bromo-1,1-difluoropropan-2-one, are employed in palladium-catalyzed reactions to achieve gem-difluoroallylation, a method prized for its high efficiency and regioselectivity in building complex molecular structures.

Precursor to Fluorinated Heterocyclic Compounds and Bioactive Analogues

The synthesis of fluorinated heterocycles is an area of intense research, as these structures form the core of many pharmaceuticals. olemiss.edunih.gov The difluoromethyl group (CHF2), readily accessible from this compound derivatives, is a key motif in many bioactive compounds.

A significant application of this compound is in the synthesis of bioactive nucleoside analogues. Research has demonstrated that 3-(benzyloxy)-1,1-difluoropropan-2-ol, a direct derivative, serves as a crucial precursor for the synthesis of gem-difluorinated acyclic nucleoside phosphonates (ANPs). researchgate.net These compounds are designed as potential inhibitors for enzymes like purine (B94841) nucleoside phosphorylase, with the difluoro-substitution enhancing their inhibitory activity compared to non-fluorinated counterparts. researchgate.net The synthesis of these analogues showcases a robust method that avoids harsh fluorinating agents, proceeding under mild conditions. researchgate.net

Furthermore, the ketone derivative, 1,1-difluoroacetone, is a key starting material for constructing fluorinated pyrazoles. researchgate.netjustia.com Pyrazoles are a class of heterocyclic compounds found in a wide range of pharmaceuticals used to treat conditions from cancer to neurological disorders. olemiss.edu The reaction of diketones derived from 1,1-difluoroacetone with hydrazine (B178648) is a common strategy to form the pyrazole (B372694) ring, demonstrating the utility of this compound as a foundational element in medicinal chemistry. nih.gov Similarly, brominated derivatives like 1,3-Dibromo-1,1-difluoro-2-propanone are used to synthesize 4-bromodifluoromethyl thiazoles, which are important heterocyclic precursors for further chemical modification. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization of 1,1 Difluoropropan 2 Ol

Vibrational Spectroscopy

Multivariate Data Analysis for Quantitative Mixture Characterization

The quantitative analysis of 1,1-Difluoropropan-2-ol within complex mixtures, such as reaction media or environmental samples, often necessitates the use of multivariate data analysis, also known as chemometrics. These statistical methods are adept at extracting quantitative information from complex, overlapping spectral data.

Multivariate analysis techniques are particularly powerful because they enable the simultaneous analysis of multiple variables, which is a common scenario in modern analytical chemistry. diva-portal.org Techniques such as Principal Component Analysis (PCA) and Partial Least-Squares (PLS) regression are frequently coupled with spectroscopic methods like Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy for the quantitative determination of components in a mixture. mdpi.comacs.org

While specific studies applying these methods to mixtures containing this compound are not prevalent in published literature, the principles can be extrapolated from research on similar analytes. For instance, chemometric methods have been successfully employed for the quantitative analysis of various organic compounds in complex matrices, including other alcohols and fluorinated compounds. mdpi.comresearchgate.net

A hypothetical application for the quantitative analysis of this compound in a reaction mixture could involve the following steps:

Data Acquisition: A series of calibration samples with known concentrations of this compound and other components of the mixture would be prepared. Spectroscopic data (e.g., NIR or Raman spectra) would be collected for each sample.

Model Development: A quantitative model would be developed using a multivariate regression method like PLS. This involves correlating the spectral data with the known concentrations of this compound.

Model Validation: The robustness and predictive power of the model would be tested using a separate set of validation samples.

Sample Analysis: The validated model could then be used to predict the concentration of this compound in unknown samples based on their spectra.

An alternative and highly effective method for the quantitative analysis of fluorinated compounds in mixtures is quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F NMR. diva-portal.orgnih.govcasc4de.euresearchgate.netmdpi.comchemrxiv.orgbohrium.comacgpubs.org The wide chemical shift range and high sensitivity of the ¹⁹F nucleus often allow for the baseline separation of signals from different fluorinated species, enabling straightforward and accurate quantification without the need for chromatographic separation. chemrxiv.org

Table 1: Comparison of Potential Quantitative Analytical Techniques for this compound in Mixtures

| Technique | Principle | Advantages | Potential Challenges |

| NIR/Raman with Chemometrics | Vibrational spectroscopy combined with multivariate calibration models (e.g., PLS). mdpi.comacs.org | Rapid, non-destructive, suitable for in-line process monitoring. | Requires careful model development and validation; may be sensitive to matrix effects. |

| Quantitative ¹⁹F NMR | Integration of ¹⁹F NMR signals relative to an internal standard. bohrium.comacgpubs.org | High specificity for fluorinated compounds, often minimal sample preparation, highly accurate and precise. chemrxiv.org | Higher instrumentation cost compared to vibrational spectroscopy. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and identification of organic molecules, including this compound. The technique involves the ionization of the analyte followed by the separation and detection of the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org

For volatile compounds like alcohols, Electron Ionization (EI) is a common ionization method. arizona.edu In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

The mass spectrum of an alcohol is typically characterized by two main fragmentation pathways: alpha-cleavage and dehydration. libretexts.orgjove.comlibretexts.orgfiveable.mechemistrynotmystery.comyoutube.comyoutube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a common fragmentation pattern for alcohols as it leads to the formation of a resonance-stabilized oxonium ion. libretexts.orgfiveable.me

Dehydration: This pathway involves the loss of a water molecule (18 amu), resulting in a peak at M-18. jove.comchemistrynotmystery.com

For this compound (molar mass = 96.08 g/mol ), the molecular ion peak ([C₃H₆F₂O]⁺•) would be expected at an m/z of 96. However, for many alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation. arizona.edujove.comchemistrynotmystery.com

The predicted major fragmentation pathways for this compound are as follows:

Alpha-Cleavage (loss of a methyl radical, •CH₃): This is expected to be a major fragmentation pathway, leading to a resonance-stabilized cation at m/z 81. [CH₃CH(OH)CHF₂]⁺• → [CH(OH)CHF₂]⁺ + •CH₃

Alpha-Cleavage (loss of a difluoromethyl radical, •CHF₂): Cleavage of the C-C bond on the other side of the hydroxyl group would result in the loss of a difluoromethyl radical, leading to a cation at m/z 45. This fragment corresponds to the [CH₃CHOH]⁺ ion, which is a very common and stable fragment for secondary alcohols like 2-propanol. docbrown.info [CH₃CH(OH)CHF₂]⁺• → [CH₃CHOH]⁺ + •CHF₂

Dehydration (loss of H₂O): The loss of a water molecule would produce a radical cation at m/z 78. [C₃H₆F₂O]⁺• → [C₃H₄F₂]⁺• + H₂O

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 96 | [CH₃CH(OH)CHF₂]⁺• | Molecular Ion |

| 81 | [CH(OH)CHF₂]⁺ | Alpha-cleavage (loss of •CH₃) |

| 78 | [C₃H₄F₂]⁺• | Dehydration (loss of H₂O) |

| 45 | [CH₃CHOH]⁺ | Alpha-cleavage (loss of •CHF₂) |

It is important to note that without experimental data, the relative intensities of these fragments are speculative. However, based on the stability of the resulting ions, the fragment at m/z 45 is likely to be a prominent peak, potentially the base peak, in the mass spectrum of this compound.

Applications in Specialized Chemical Research and Material Science

Role as Hydroxyfluoroalkylation Reagents in Organic Synthesis

There is no specific information available in the searched literature detailing the use of 1,1-Difluoropropan-2-ol as a hydroxyfluoroalkylation reagent in organic synthesis.

Utility in the Synthesis of Bioactive Molecule Precursors

The synthesis of fluorinated bioactive molecules is a significant area of medicinal chemistry. rsc.orgmdpi.com General strategies often involve either the introduction of fluorine to a molecular scaffold or the use of fluorinated building blocks. However, specific examples utilizing this compound as a direct precursor were not found in the provided search results.

Mechanistic Probes in Enzyme and Protein Interaction Studies

The unique NMR properties and electronic influence of fluorine make fluorinated molecules valuable tools for studying biological systems. They can be used to probe enzyme mechanisms and protein interactions. While this is a known application for organofluorine compounds in general, there is no specific documentation in the search results that describes this compound or its direct derivatives being used as mechanistic probes for enzyme or protein studies.

Exploration as Non-Innocent Reaction Media and Promoters in Organic Electrosynthesis and Other Catalytic Systems

Certain fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), are known to act as more than just solvents; they can actively participate in and promote chemical reactions, a property referred to as being "non-innocent." researchgate.net These solvents are particularly noted for their ability to stabilize reactive intermediates in processes like organic electrosynthesis due to their high hydrogen-bond donor capacity and low nucleophilicity. researchgate.net However, there are no available studies that specifically investigate or report the use of this compound in a similar capacity as a non-innocent reaction medium or promoter in electrosynthesis or other catalytic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.